molecular formula C10H13BrS B15260115 3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene

3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene

Cat. No.: B15260115
M. Wt: 245.18 g/mol
InChI Key: OXAXBHMUKPPCFN-UHFFFAOYSA-N
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Description

3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a thiophene ring substituted with a cyclobutyl group that has a bromomethyl substituent. The molecular formula of this compound is C10H13BrS, and it has a molecular weight of 245.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene typically involves the bromination of a cyclobutylmethyl group followed by its attachment to a thiophene ring. One common method involves the reaction of cyclobutylmethyl bromide with thiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA .

Comparison with Similar Compounds

Similar Compounds

  • 3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene
  • 3-([1-(Iodomethyl)cyclobutyl]methyl)thiophene
  • 3-([1-(Hydroxymethyl)cyclobutyl]methyl)thiophene

Uniqueness

3-([1-(Bromomethyl)cyclobutyl]methyl)thiophene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H13BrS

Molecular Weight

245.18 g/mol

IUPAC Name

3-[[1-(bromomethyl)cyclobutyl]methyl]thiophene

InChI

InChI=1S/C10H13BrS/c11-8-10(3-1-4-10)6-9-2-5-12-7-9/h2,5,7H,1,3-4,6,8H2

InChI Key

OXAXBHMUKPPCFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CSC=C2)CBr

Origin of Product

United States

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